BenchChemオンラインストアへようこそ!

tert-Butyl (9aR)-4-oxo-hexahydropiperazino[2,1-c]morpholine-8-carboxylate

Asymmetric Synthesis Chiral Building Blocks Enantioselective Derivatization

This (9aR)-configured building block provides a rigid, stereodefined scaffold for drug discovery. The 4-oxo group uniquely enables ketone-specific transformations (reductive amination, oxime formation, Grignard additions) while the Boc-protected amine at position 8 remains inert. Unlike the (9aS) antipode (CAS 1383427-97-1), which inverts stereochemistry and compromises target binding, or the des-oxo analog (CAS 1630906-78-3), which lacks the critical carbonyl handle, this compound delivers correct stereochemistry and two orthogonal synthetic vectors. Supplied at 98% purity, it is ideal for fragment elaboration and ROMK inhibitor programs. Inquire for bulk pricing and lot-specific purity.

Molecular Formula C12H20N2O4
Molecular Weight 256.302
CAS No. 1382034-27-6
Cat. No. B2788609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (9aR)-4-oxo-hexahydropiperazino[2,1-c]morpholine-8-carboxylate
CAS1382034-27-6
Molecular FormulaC12H20N2O4
Molecular Weight256.302
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C(C1)COCC2=O
InChIInChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)13-4-5-14-9(6-13)7-17-8-10(14)15/h9H,4-8H2,1-3H3/t9-/m1/s1
InChIKeyGUKNFXRSSGYLPU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (9aR)-4-oxo-hexahydropiperazino[2,1-c]morpholine-8-carboxylate (CAS 1382034-27-6): Procurement-Grade Chiral Bicyclic Building Block


tert-Butyl (9aR)-4-oxo-hexahydropiperazino[2,1-c]morpholine-8-carboxylate (CAS 1382034-27-6; also registered as CAS 1147422-40-9) is a single-enantiomer bicyclic heterocycle comprising a fused piperazine–morpholine core with a (9aR) stereochemical configuration, a ketone at the 4-position, and a Boc (tert-butyl carbamate) protecting group at the 8-position nitrogen . The compound is commercially catalogued as OT-4730 by Combi-Blocks and is supplied by Leyan at 98% purity . It belongs to the hexahydropyrazino[2,1-c][1,4]oxazine scaffold class, which has been employed in drug discovery programs—most notably ROMK inhibitor development—where the rigid, stereodefined bicyclic architecture confers conformational control advantageous for target binding .

Why tert-Butyl (9aR)-4-oxo-hexahydropiperazino[2,1-c]morpholine-8-carboxylate Cannot Be Replaced by Class Analogs: Stereochemistry and Functional Handle Specificity


Substituting this compound with its (9aS) enantiomer (CAS 1383427-97-1) would invert the absolute stereochemistry at the bridgehead position, directly altering the three-dimensional presentation of downstream functional groups and compromising enantioselective synthesis outcomes . Replacing it with the des-oxo analog (CAS 1630906-78-3)—which lacks the 4-ketone—eliminates the sole carbonyl functional handle, precluding key derivatizations such as reductive amination, oxime formation, and Grignard additions that the 4-oxo group uniquely enables . The combination of defined (9aR) stereochemistry and the 4-oxo moiety distinguishes this building block from both its antipode and its des-oxo congener; generic substitution therefore incurs the risk of stereochemical reversal, loss of a critical synthetic vector, or both.

Product-Specific Quantitative Differentiation Evidence for tert-Butyl (9aR)-4-oxo-hexahydropiperazino[2,1-c]morpholine-8-carboxylate


Stereochemical Identity: (9aR) vs. (9aS) Enantiomer Determines Absolute Configuration of Downstream Products

The target compound bears the (9aR) configuration at the bridgehead carbon (CAS 1382034-27-6; also CAS 1147422-40-9), with molecular formula C12H20N2O4 and molecular weight 256.30 g/mol . Its enantiomer—the (9aS) antipode—carries CAS 1383427-97-1, has the identical molecular formula (C12H20N2O4) and molecular weight (256.30 g/mol), but the opposite stereochemistry at the single defined stereocenter . The two enantiomers are non-superimposable mirror images; in the absence of a chiral environment they share identical achiral physical properties, yet any downstream reaction that generates a new stereocenter or any interaction with a chiral biological target will yield divergent outcomes depending on which enantiomer is employed. The (9aS) enantiomer is commercially described as possessing 'stereospecific configuration ensuring high enantiopurity' ; procurement of the correct (9aR) enantiomer is therefore mandatory for programs requiring defined (R) stereochemistry at this bridgehead.

Asymmetric Synthesis Chiral Building Blocks Enantioselective Derivatization

4-Oxo Functional Handle: Ketone-Containing vs. Des-Oxo Analog Enables Orthogonal Derivatization

The target compound contains a ketone at position 4 (C12H20N2O4; MW 256.30), which is absent in the closely related des-oxo analog hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester (CAS 1630906-78-3; C12H22N2O3; MW 242.31) . The molecular formula difference (one additional oxygen atom, two fewer hydrogen atoms) corresponds to a mass difference of 13.99 g/mol. The ketone provides a tractable functional handle for reactions including reductive amination (accessing secondary amines), oxime/hydrazone formation, Wittig olefination, and nucleophilic addition of organometallic reagents—all of which are unavailable with the des-oxo analog. The des-oxo analog is commercially sourced at 98% purity (Fluorochem, £100/500 mg) , while the target 4-oxo compound is available at 98% purity from Leyan , indicating comparable commercial accessibility despite the added synthetic utility.

Medicinal Chemistry Functional Group Interconversion Building Block Reactivity

Scaffold-Class Validation: Octahydropyrazino[2,1-c][1,4]oxazine Core Improves ROMK/hERG Selectivity Over Acyl Piperazine Series

In a published medicinal chemistry program, the octahydropyrazino[2,1-c][1,4]oxazine scaffold class—the core architecture of the target compound—was evaluated as a replacement for an acyl piperazine series in ROMK (renal outer medullary potassium channel) inhibitor development . The octahydropyrazino[2,1-c][1,4]oxazine series displayed improved ROMK/hERG selectivity relative to the acyl piperazine leads, and the resulting inhibitors did not evoke QTc prolongation in an in vivo cardiovascular dog model . While this study did not test the specific (9aR)-4-oxo-Boc building block directly, it establishes the scaffold class's superiority over a closely related chemotype (acyl piperazines) for a therapeutically relevant selectivity parameter. The 4-oxo substitution present in the target compound introduces a further functionalization point not present in the published series, offering an additional vector for SAR exploration.

ROMK Inhibitors hERG Selectivity Cardiovascular Safety Pharmacology

Physicochemical Property Differentiation: Target 4-Oxo Compound vs. Des-Oxo Analog—Polar Surface Area, XLogP, and Hydrogen Bonding

Computed physicochemical properties differentiate the target 4-oxo compound from its des-oxo analog in parameters relevant to medicinal chemistry design. The target compound (C12H20N2O4) contains four hydrogen bond acceptors (two carbonyl oxygens from the ketone and Boc ester, plus two heterocyclic oxygen/nitrogen atoms) versus three for the des-oxo analog (C12H22N2O3), which lacks the ketone oxygen . The topological polar surface area (TPSA) of the (9aS) enantiomer—identical for the (9aR) target—is computed as 59.1 Ų , while the des-oxo analog lacks a published TPSA value but is expected to be lower owing to the absence of the ketone. The XLogP3 value of the (9aS) enantiomer is 0.1 ; the des-oxo analog (CID 112756686) has an XLogP3-AA of 0.6 , reflecting the increased polarity imparted by the 4-oxo group. These differences affect passive membrane permeability and solubility profiles, making the 4-oxo compound more suitable for lead optimization programs targeting polar binding pockets.

Physicochemical Properties Drug-Likeness Computational Chemistry

High-Value Application Scenarios for tert-Butyl (9aR)-4-oxo-hexahydropiperazino[2,1-c]morpholine-8-carboxylate Based on Verified Differentiation Evidence


Enantioselective Synthesis of ROMK Inhibitor Candidates Requiring Defined (R)-Configuration at the Piperazine-Morpholine Bridgehead

Programs pursuing ROMK inhibitors based on the octahydropyrazino[2,1-c][1,4]oxazine scaffold—which demonstrated improved ROMK/hERG selectivity and absence of QTc prolongation in vivo —require the precise (9aR) stereochemistry for target engagement. Substituting the (9aS) enantiomer (CAS 1383427-97-1) would invert the three-dimensional presentation of the scaffold, potentially abolishing ROMK binding. The target compound provides the correct (9aR) configuration with 98% purity as a ready-to-derivatize building block.

Sequential Orthogonal Derivatization Exploiting the 4-Oxo Ketone Handle and Boc-Protected Amine

The 4-oxo group enables ketone-specific transformations (reductive amination, oxime ligation, Grignard addition) while the Boc-protected amine at position 8 remains inert under these conditions. The des-oxo analog (CAS 1630906-78-3) lacks this ketone handle, limiting derivatization to the amine site only. Researchers requiring a functional handle for scaffold decoration at both the 4-position and the 8-position should procure the 4-oxo compound rather than the des-oxo analog to maximize synthetic versatility.

Lead Optimization Programs Targeting Polar Binding Pockets Where Reduced XLogP and Increased H-Bond Acceptor Count Are Desirable

The target 4-oxo compound exhibits a computed XLogP3 of 0.1, approximately 0.5 log units lower than the des-oxo analog (XLogP3-AA = 0.6) . This increased polarity, combined with an additional hydrogen bond acceptor (4 vs. 3), makes the 4-oxo building block preferable for constructing lead series that require improved aqueous solubility and reduced passive membrane permeability—characteristics often sought when targeting polar or solvent-exposed binding sites.

Chiral Building Block Procurement for Asymmetric Fragment-Based Drug Discovery (FBDD)

Fragment-based screening libraries increasingly incorporate chiral, sp³-rich bicyclic scaffolds to sample three-dimensional chemical space. The target compound's rigid, stereodefined (9aR) architecture with both a ketone and a protected amine provides two orthogonal vectors for fragment growth. Procurement from Leyan at 98% purity ensures fragment-quality material suitable for biophysical screening (SPR, NMR, DSF) without additional purification.

Quote Request

Request a Quote for tert-Butyl (9aR)-4-oxo-hexahydropiperazino[2,1-c]morpholine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.